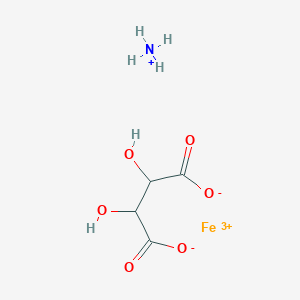
Ethyl 3-(dimethylamino)-2-butenoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Ethyl 3-(dimethylamino)-2-butenoate and related compounds often involves multistep synthetic routes that integrate the use of specific reagents to introduce the desired functional groups. For instance, the compound Ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a derivative of Ethyl 3-(dimethylamino)-2-butenoate, can be synthesized from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethylformamide dimethyl acetal (Gorazd Soršak et al., 1995).
Molecular Structure Analysis
The molecular structure of Ethyl 3-(dimethylamino)-2-butenoate derivatives often features intramolecular coordination, as observed in titanium complexes with dimethylaminoethyl-substituted cyclopentadienyl ligands. Structural data from these studies underline the influence of the dimethylamino group in molecular configurations, which is crucial for understanding the compound's chemical behavior (J. Flores et al., 1996).
Chemical Reactions and Properties
Ethyl 3-(dimethylamino)-2-butenoate undergoes a variety of chemical reactions, highlighting its reactivity and versatility. It participates in transformations leading to amino-substituted products and the formation of fused heterocyclic systems, demonstrating its utility in the synthesis of complex organic molecules. Such reactions are pivotal for the development of new materials and pharmaceuticals (D. Bevk et al., 2001).
Aplicaciones Científicas De Investigación
Synthesis of 3-heteroarylindoles : Methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate have been utilized in synthesizing meridianine analogues and other condensed heterocyclic compounds. These compounds are achieved through reactions with different dinucleophiles (Jakše, Svete, Stanovnik, & Golobič, 2004).
Production of amino substituted products : Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate was prepared and treated with various amines and hydrazines to produce amino substituted products. These reactions lead to fused heterocyclic compounds like pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001).
Synthesis of polyfunctionalized heterocyclic compounds : Ethyl (E)-(3-amino substituted)-2-chloroacetyl-2-butenoates and related compounds were prepared and reacted with binucleophiles to form various heterocyclic compounds. These reactions explore the electrophilic centers in these compounds (Braibante et al., 2002).
Selective gamma substitution on α,β-unsaturated ester : Ethyl 3-methyl-2-trimethylsilyl-3-butenoate, a related compound, demonstrates selective gamma substitution in the presence of a Lewis acid. This highlights a method for selective substitution on an α,β-unsaturated ester (Albaugh-Robertson & Katzenellenbogen, 1982).
Synthesis of functionalized tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, another related compound, is used in a phosphine-catalyzed annulation with N-tosylimines, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This demonstrates its utility in synthesizing highly functionalized compounds (Zhu, Lan, & Kwon, 2003).
Synthesis of 3-ethoxycarbonyl-4-hydroxy-2-trifluoromethylpyridine : Ethyl 2-acetyl-3-amino-4,4,4-trifluoro-2-butenoate, a structurally similar compound, was used in synthesizing 3-ethoxycarbonyl-4-hydroxy-2-trifluoromethylpyridine, showing the potential of such compounds in creating fluorinated organic molecules (Dorokhov et al., 1995).
Hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) : Studies on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) and its monomer revealed differences in stability, providing insights into polymer degradation under various pH conditions (Wetering et al., 1998).
Synthesis of heterocyclic compounds : Ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethylindole-3-carboxylate was synthesized using ethyl 3-(methylamino)-2-butenoate, demonstrating the utility of such compounds in complex heterocyclic synthesis (Gui-Jie, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl (E)-3-(dimethylamino)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-11-8(10)6-7(2)9(3)4/h6H,5H2,1-4H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKXXMXGFDQHTI-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(dimethylamino)-2-butenoate | |
CAS RN |
14205-42-6 | |
| Record name | Ethyl 3-(dimethylamino)-2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















